

# Chemical and physical properties of (2S,4S)pyrrolidine-2,4-dicarboxylic acid

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Compound of Interest

(2S,4S)-pyrrolidine-2,4dicarboxylic acid

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# An In-depth Technical Guide on (2S,4S)-pyrrolidine-2,4-dicarboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and development.

# **Chemical and Physical Properties**

**(2S,4S)-pyrrolidine-2,4-dicarboxylic acid** is a cyclic non-proteinogenic amino acid analogue. Its rigid structure and the stereochemistry of the two carboxylic acid groups are crucial for its biological activity.

## **Table 1: General and Computed Properties[1]**



Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO <sub>4</sub>	PubChem
Molecular Weight	159.14 g/mol	PubChem
IUPAC Name	(2S,4S)-pyrrolidine-2,4- dicarboxylic acid	PubChem
CAS Number	64927-38-4	CymitQuimica
Canonical SMILES	C1INVALID-LINK C(=O)O">C@HC(=O)O	PubChem
InChl Key	NRSBQSJHFYZIPH- IMJSIDKUSA-N	CymitQuimica
XLogP3-AA	-3.2	PubChem
Topological Polar Surface Area	86.6 Ų	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	5	PubChem

**Table 2: Physical Properties** 



Property	Value	Notes
Melting Point	76-83 °C	Data for the related compound (2S,4S)-Boc-4-azido-pyrrolidine-2-carboxylic acid. The melting point of the title compound is expected to be in a similar range.
Solubility	Soluble in water.	Based on the high polarity and the solubility of the parent compound, L-proline, in water and polar organic solvents.
Appearance	White to off-white solid.	General appearance for similar amino acid derivatives.

# **Table 3: Spectroscopic Data (Predicted)**

While experimental spectra for this specific stereoisomer are not readily available in the public domain, predicted NMR data provides valuable structural information.

Nucleus	Predicted Chemical Shift (ppm)
<sup>1</sup> H NMR	2.0-2.5 (m, 2H, C3-H <sub>2</sub> ), 3.0-3.5 (m, 2H, C5-H <sub>2</sub> ), 3.8-4.2 (m, 1H, C2-H), 3.5-3.9 (m, 1H, C4-H)
<sup>13</sup> C NMR	35-40 (C3), 45-50 (C5), 55-60 (C4), 60-65 (C2), 170-175 (2 x COOH)

# **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid**, based on established procedures for similar compounds.

# Synthesis of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid



A common route for the stereoselective synthesis of polysubstituted pyrrolidines involves catalytic hydrogenation of a suitable precursor. The following is a representative protocol adapted from patent literature.[1]

**Experimental Workflow for Synthesis** 



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Caption: Synthetic workflow for (2S,4S)-pyrrolidine-2,4-dicarboxylic acid.

### Materials:

- (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole
- 10% Palladium on Carbon (Pd/C)
- Methanol
- Acetic acid
- Hydrogen gas (H<sub>2</sub>)

## Procedure:

- Dissolve (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole (1 equivalent) in methanol.
- Add a catalytic amount of acetic acid to the solution.
- Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).
- Place the reaction mixture in a pressure vessel and purge with hydrogen gas.
- Stir the reaction vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature overnight.



- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with methanol.
- Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
- The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product.

## **Purification by Chiral HPLC**

Due to the presence of multiple stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and purification of the desired (2S,4S) isomer.[2][3]

Experimental Workflow for Chiral HPLC Purification



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Caption: Purification workflow using chiral HPLC.

**Instrumentation and Conditions:** 

- HPLC System: A standard HPLC system equipped with a UV detector.
- Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD) is often effective for separating amino acid derivatives.
- Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (for acidic compounds) is a common choice for normal-phase



chiral separations. For reversed-phase, a mixture of acetonitrile and water with a buffer can be used.

- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

#### Procedure:

- Prepare a stock solution of the crude product in the mobile phase.
- Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
- Inject a small amount of the sample to determine the retention times of the different stereoisomers.
- Once the desired isomer is identified, perform preparative injections to collect the corresponding fraction.
- Combine the collected fractions and evaporate the solvent to obtain the purified (2S,4S)pyrrolidine-2,4-dicarboxylic acid.

# **Biological Activity and Signaling Pathway**

**(2S,4S)-pyrrolidine-2,4-dicarboxylic acid** is a potent and selective competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). EAATs are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system.

## **Mechanism of Action**

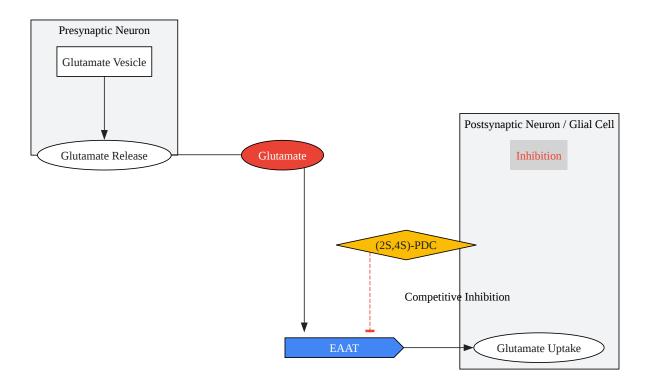
By competitively binding to the glutamate binding site on EAATs, **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid** blocks the reuptake of glutamate from the synaptic cleft into neurons and glial cells. This leads to an accumulation of extracellular glutamate, which can have significant neurophysiological and excitotoxic effects.[4][5]

# **Signaling Pathway Visualization**



The following diagram illustrates the effect of **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid** on the glutamate transporter signaling pathway.

Glutamate Transporter Signaling Pathway Inhibition



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Caption: Inhibition of EAAT by (2S,4S)-pyrrolidine-2,4-dicarboxylic acid.

# **Experimental Protocol for EAAT Inhibition Assay**



The inhibitory activity of **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid** on EAATs can be assessed using a radiolabeled substrate uptake assay in primary cell cultures or cell lines expressing the specific EAAT subtype.

Experimental Workflow for EAAT Inhibition Assay



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Caption: Workflow for assessing EAAT inhibition.

#### Materials:

- Cell line expressing the desired EAAT subtype (e.g., HEK293-EAAT2) or primary astrocyte/neuronal cultures.
- (2S,4S)-pyrrolidine-2,4-dicarboxylic acid
- Radiolabeled substrate (e.g., [3H]-D-aspartate or [3H]-L-glutamate)
- · Cell culture medium and buffers
- Scintillation counter and vials

#### Procedure:

- Plate the cells in a suitable multi-well plate and allow them to adhere.
- On the day of the experiment, wash the cells with an appropriate assay buffer.
- Pre-incubate the cells with varying concentrations of **(2S,4S)-pyrrolidine-2,4-dicarboxylic acid** for a short period (e.g., 10-15 minutes) at 37°C.
- Initiate the uptake by adding the radiolabeled substrate to each well.
- Allow the uptake to proceed for a defined time (e.g., 5-10 minutes).



- Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value by non-linear regression analysis.

## Conclusion

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a valuable research tool for studying the role of excitatory amino acid transporters in neurotransmission and neuropathology. Its well-defined stereochemistry and potent inhibitory activity make it a standard compound for investigating the consequences of impaired glutamate uptake. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. Further research into the development of more subtype-selective EAAT inhibitors based on the pyrrolidine scaffold holds promise for the development of novel therapeutics for a range of neurological disorders.

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